molecular formula C16H9F2N3O3S B2759133 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-69-0

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2759133
CAS No.: 325988-69-0
M. Wt: 361.32
InChI Key: XSSYIZSUYQZDJK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a nitrophenyl-substituted thiazole ring, a structural motif recognized for its significant potential in medicinal chemistry and biological research . The thiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a diverse range of enzymes, receptors, and ion channels . This compound is of particular interest for exploring the pharmacology of central nervous system (CNS) targets. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, state-dependent antagonists and negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . Furthermore, the presence of the thiazole moiety suggests broader research applications. Thiazole-containing compounds are extensively investigated for their anti-convulsant properties, often acting through the potentiation of GABAergic signaling to restore the balance of neuronal activity . The specific substitution pattern on the phenyl and thiazole rings in this compound is designed to optimize properties like lipophilicity and electronic distribution, which are critical for membrane permeability and target binding affinity. This reagent is supplied exclusively for research purposes, such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for neurological disorders, inflammation, and immune-related conditions .

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3O3S/c17-11-2-1-3-12(18)14(11)15(22)20-16-19-13(8-25-16)9-4-6-10(7-5-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYIZSUYQZDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent coupling with the benzamide moiety. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrophenyl isothiocyanate with an appropriate α-haloketone under basic conditions to form the thiazole ring.

    Coupling Reaction: The thiazole intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The difluoro groups can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the difluoro groups, often in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product of nitro group reduction is the corresponding amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Its thiazole moiety is known for enhancing bioactivity against various cancer types .
  • Anti-inflammatory Properties : This compound may modulate inflammatory responses through its interaction with enzymes involved in inflammatory pathways. The presence of the nitrophenyl group is believed to enhance its potency in inhibiting pro-inflammatory cytokines .

Biochemical Research

The compound serves as a valuable biochemical probe for studying enzyme interactions and cellular signaling pathways. Its ability to selectively bind to certain proteins makes it useful in:

  • Enzyme Inhibition Studies : Research has shown that it can inhibit enzymes that play critical roles in metabolic processes, making it a candidate for further exploration in metabolic disease treatments .
  • Cellular Pathway Analysis : By utilizing this compound, researchers can elucidate the mechanisms of action of various cellular pathways, particularly those related to cancer and inflammation .

Agricultural Applications

Given its structural characteristics, there is potential for this compound to be developed into agrochemicals. Its efficacy against specific pests or pathogens could be explored, leveraging its biological activity to enhance crop protection strategies.

Anticancer Activity

A study published in MDPI highlighted the synthesis of thiazole derivatives, including 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, which exhibited significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance anticancer properties .

Anti-inflammatory Mechanisms

Research conducted on similar thiazole compounds demonstrated their ability to inhibit the expression of inflammatory markers in vitro. This suggests that 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide may also exhibit comparable anti-inflammatory effects through similar mechanisms .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiazole 4-(4-nitrophenyl), 2-(2,6-difluorobenzamide) C₁₆H₁₀F₂N₃O₃S 377.34 Nitro group enhances electron deficiency; fluorines improve metabolic stability.
GSK-7975A Pyrazole 4-hydroxy-2-(trifluoromethyl)benzyl, 2,6-difluorobenzamide C₁₈H₁₂F₅N₃O₂ 397.30 Trifluoromethyl and hydroxy groups modulate solubility and CRAC channel inhibition.
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Thiadiazole 2,4-dichlorophenyl, 2,6-difluorobenzamide C₁₆H₁₀Cl₂F₂N₄O₂S 447.25 Thiadiazole core with dichlorophenyl group; Cl atoms enhance lipophilicity.
2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide Thiazole + Benzoimidazole 1-isopropyl-benzoimidazole, 2,6-difluorobenzamide C₂₀H₁₆F₂N₄OS 398.44 Benzoimidazole moiety may improve DNA intercalation or kinase inhibition.

Pharmacological and Physicochemical Properties

  • Fluorine Effects: The 2,6-difluoro substitution in the benzamide moiety increases metabolic stability and membrane permeability compared to non-fluorinated analogs like N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide .
  • Heterocyclic Core Influence : Thiazole-based compounds (target, ) exhibit better π-π stacking interactions than triazoles (e.g., compounds [7–9] in ), which may influence target selectivity.

Spectral and Crystallographic Data

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazoles contrasts with strong carbonyl bands in benzamide derivatives (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides ).
  • X-ray Crystallography : The thiadiazole derivative exhibits a planar structure with mean C–C bond length = 0.004 Å, validated via SHELXL , suggesting rigid conformations beneficial for receptor binding.

Biological Activity

2,6-Difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and therapy.

Chemical Structure and Synthesis

The molecular formula of 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is C16H9F2N3O3SC_{16}H_{9}F_{2}N_{3}O_{3}S. The synthesis typically involves:

  • Formation of the Thiazole Ring : Reacting 4-nitrophenyl isothiocyanate with an α-haloketone.
  • Coupling Reaction : The thiazole intermediate is coupled with 2,6-difluorobenzoyl chloride using a base like triethylamine to form the final product .

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity. Notably, compounds similar to 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have demonstrated IC50 values in the low micromolar range against tumor cell lines .

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thus inhibiting their activity.
  • Cell Cycle Interference : Inducing apoptosis in cancer cells through various signaling pathways .

Case Studies

Several studies have investigated the biological effects of thiazole-containing compounds:

  • Antiviral Activity : A study highlighted that certain thiazole derivatives displayed antiviral properties by inhibiting viral replication at low concentrations .
  • Antimicrobial Effects : Compounds similar to 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide have shown potential antibacterial activity comparable to established antibiotics .

Data Table

Biological ActivityIC50 (µM)Cell Line/Model
Antitumor23.30HT29
Antiviral0.20MT-4 cells
Antimicrobial<1000Staphylococcus epidermidis

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 2,6-difluorobenzoyl chloride with 4-(4-nitrophenyl)-1,3-thiazol-2-amine in pyridine or another aprotic solvent under reflux conditions.
  • Step 2: Optimize yields by controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (8–12 hours).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product.
    Key considerations include avoiding moisture and monitoring side reactions via TLC. For analogs, substituent effects on the thiazole ring may require adjusted conditions .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the aromatic and amide backbone; 19F NMR identifies fluorine environments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion).
  • Infrared Spectroscopy (IR): Detects carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
    X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement of this benzamide derivative?

Answer:

  • Software Tools: Use SHELXL for refinement, leveraging constraints for disordered regions and hydrogen-bonding networks.
  • Validation: Check for twinning (via Rmerge/Rint values) and validate with the Cambridge Structural Database (CSD).
  • High-Resolution Data: Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Electron Density Maps: Analyze residual density (>3σ) to identify missing solvent molecules or positional disorders .

Advanced: What experimental strategies can elucidate the primary molecular target of this compound when initial data suggests multiple potential enzyme interactions?

Answer:

  • Orthogonal Assays: Combine enzyme inhibition assays (e.g., PI3K IC50) with cellular proliferation studies (MTT assay).
  • Target Validation: Use siRNA knockdown of candidate targets (e.g., PI3K isoforms) to observe rescue effects.
  • Competitive Binding: Perform fluorescence polarization or surface plasmon resonance (SPR) with known inhibitors (e.g., Wortmannin for PI3K).
  • Phosphoproteomics: Identify downstream signaling changes via LC-MS/MS .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substituents versus other halogens on bioactivity?

Answer:

  • Analog Synthesis: Replace 2,6-difluoro groups with Cl, Br, or H and retain the thiazole-nitrophenyl core.
  • Biological Testing: Compare IC50 values across PI3K isoforms and cancer cell lines (e.g., HeLa, MCF-7).
  • Computational Analysis: Perform molecular docking (AutoDock Vina) to assess halogen bonding in PI3K’s ATP-binding pocket.
  • QSAR Modeling: Corporate Hammett constants (σ) of substituents to predict activity trends .

Advanced: What are the best practices for analyzing contradictory biological activity data obtained from different in vitro assays?

Answer:

  • Assay Standardization: Normalize data using internal controls (e.g., staurosporine for cytotoxicity).
  • Dose-Response Curves: Generate EC50/IC50 values across multiple replicates (n ≥ 3).
  • Orthogonal Validation: Confirm PI3K inhibition via Western blot (e.g., phosphorylated Akt levels).
  • Statistical Models: Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers.
  • Meta-Analysis: Cross-reference with published data on structurally related benzamides .

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